N-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-4-pyrimidinamine
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-4-pyrimidinamine, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs) that has been extensively studied for its potential therapeutic applications in various types of cancers.
Mecanismo De Acción
N-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-4-pyrimidinamine 0332991 binds to the ATP binding site of CDK4/6, preventing their activation and subsequent phosphorylation of retinoblastoma protein (RB), a tumor suppressor protein that regulates cell cycle progression. This leads to RB hypophosphorylation, cell cycle arrest at the G1 phase, and inhibition of tumor cell proliferation.
Biochemical and Physiological Effects:
This compound 0332991 has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. It has also been found to inhibit angiogenesis, the process of new blood vessel formation that is necessary for tumor growth and metastasis. In addition, this compound 0332991 has been reported to enhance immune responses against tumors, suggesting its potential as an immunomodulatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-4-pyrimidinamine 0332991 has several advantages as a research tool, including its high potency and selectivity for CDK4/6, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential to enhance the efficacy of other anti-cancer agents. However, its limitations include its relatively short half-life, which may require frequent dosing in vivo, and its potential toxicity at high doses.
Direcciones Futuras
Future research on N-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-4-pyrimidinamine 0332991 could focus on its potential therapeutic applications in other types of cancers, such as lung, pancreatic, and ovarian cancers. It could also investigate the mechanisms underlying its immunomodulatory effects and its potential as a combination therapy with immunotherapeutic agents. In addition, further studies could explore the optimization of its pharmacokinetic properties and the development of more potent and selective CDK4/6 inhibitors.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-4-pyrimidinamine 0332991 has been shown to exhibit potent anti-tumor activity in preclinical studies, particularly in breast cancer models. It has been found to selectively inhibit CDK4/6, which are key regulators of cell cycle progression, leading to cell cycle arrest and inhibition of tumor cell proliferation. This compound 0332991 has also been investigated in combination with other anti-cancer agents, showing promising results in enhancing their efficacy.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-methyl-6-phenylpyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-20-16(14-7-5-4-6-8-14)12-19(21-13)22-15-9-10-17(23-2)18(11-15)24-3/h4-12H,1-3H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJCYZAFWWPPOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.